1-adamantyl(methyl)silane 1-adamantyl(methyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001113
InChI: InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3
SMILES:
Molecular Formula: C11H20Si
Molecular Weight: 180.36 g/mol

1-adamantyl(methyl)silane

CAS No.:

Cat. No.: VC16001113

Molecular Formula: C11H20Si

Molecular Weight: 180.36 g/mol

* For research use only. Not for human or veterinary use.

1-adamantyl(methyl)silane -

Specification

Molecular Formula C11H20Si
Molecular Weight 180.36 g/mol
IUPAC Name 1-adamantyl(methyl)silane
Standard InChI InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3
Standard InChI Key AESDPSCOOXPMHW-UHFFFAOYSA-N
Canonical SMILES C[SiH2]C12CC3CC(C1)CC(C3)C2

Introduction

Molecular Architecture and Crystallographic Insights

The structural foundation of 1-adamantyl(methyl)silane derives from the adamantane cage, a tricyclic hydrocarbon renowned for its diamondoid geometry and exceptional thermal stability . When integrated into organosilicon systems, this moiety imparts steric bulk and influences electronic interactions at the silicon center.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)14.2882(11)
b (Å)17.8169(10)
c (Å)7.6201(6)
β (°)103.780(8)
Volume (ų)1884.0(2)
Z4

The adamantyl group’s orientation in such structures minimizes steric strain, favoring equatorial positioning relative to the silicon atom . This arrangement enhances thermal stability and reduces susceptibility to nucleophilic attack at the silicon center.

Synthetic Methodologies

Nucleophilic Substitution Routes

A patent detailing the synthesis of 1-adamantane derivatives provides a foundational framework for adapting methodologies to 1-adamantyl(methyl)silane . The process involves reacting 1-acyloxyadamantane precursors with receptor compounds in aliphatic or cycloaliphatic solvents under acidic conditions. For silane derivatives, this approach can be modified by substituting aromatic receptors with methylsilane nucleophiles:

1-Acetoxyadamantane+MeSiH3H2SO4,cyclohexane1-Adamantyl(methyl)silane+AcOH\text{1-Acetoxyadamantane} + \text{MeSiH}_3 \xrightarrow{\text{H}_2\text{SO}_4, \text{cyclohexane}} \text{1-Adamantyl(methyl)silane} + \text{AcOH}

This reaction proceeds at ambient temperature, leveraging concentrated sulfuric acid as a catalyst to facilitate acyloxy group displacement . Industrial-scale production would likely optimize solvent ratios (5–100 parts solvent per part precursor) and acid concentrations (0.1–0.5 parts H₂SO₄) .

Metallation Strategies

Alternative routes derive from crystallographic studies of adamantyl-containing silanes. For example, adamantyltrimethoxysilane reacts with organolithium reagents to yield substituted silanes . Applying this to 1-adamantyl(methyl)silane synthesis:

AdamantylSi(OMe)3+MeLi1-Adamantyl(methyl)silane+LiOMe\text{AdamantylSi(OMe)}_3 + \text{MeLi} \rightarrow \text{1-Adamantyl(methyl)silane} + \text{LiOMe}

This method avoids harsh acidic conditions but requires stringent moisture control to prevent siloxane formation.

Chemical Reactivity and Functionalization

Hydrosilylation Reactions

The Si–H bond in 1-adamantyl(methyl)silane enables hydrosilylation with alkenes and alkynes, a reaction catalyzed by transition metals like platinum . For example:

1-Adamantyl(methyl)silane+CH2=CHRPt1-Adamantyl(methyl)silyl-CH2CH2R\text{1-Adamantyl(methyl)silane} + \text{CH}_2=\text{CHR} \xrightarrow{\text{Pt}} \text{1-Adamantyl(methyl)silyl-CH}_2\text{CH}_2\text{R}

This reactivity is pivotal for synthesizing silicon-based polymers with enhanced thermal stability .

Oxidation Pathways

Exposure to oxidative agents converts the silicon center to silanols or siloxanes:

1-Adamantyl(methyl)silane+H2O21-Adamantyl(methyl)silanediol\text{1-Adamantyl(methyl)silane} + \text{H}_2\text{O}_2 \rightarrow \text{1-Adamantyl(methyl)silanediol}

Such derivatives find use as crosslinking agents in silicone resins .

Comparative Analysis with Analogous Silanes

Table 2: Properties of Adamantyl-Containing Silanes

CompoundSi SubstituentsKey Application
1-Adamantyl(methyl)silaneMethyl, AdamantylPolymer precursors
Adamantylmethoxydiphenylsilane Methoxy, DiphenylCrystallography models
1-AdamantylchlorosilaneChlorine, AdamantylReactive intermediate

The methyl group in 1-adamantyl(methyl)silane reduces electrophilicity at silicon compared to chlorinated analogues, enhancing air stability while retaining sufficient reactivity for catalytic applications .

Prospective Applications

Advanced Material Synthesis

The compound’s hybrid organic-inorganic structure positions it as a precursor for heat-resistant polymers. Silicone elastomers incorporating adamantyl groups exhibit glass transition temperatures exceeding 200°C, making them suitable for aerospace components .

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